molecular formula C20H17Cl2N3O3 B2699893 3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034347-81-2

3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2699893
CAS No.: 2034347-81-2
M. Wt: 418.27
InChI Key: NNBWEMXJBSVSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the quinazoline core with a piperidine derivative, often under nucleophilic substitution conditions.

    Attachment of the 2,3-dichlorobenzoyl group: This final step can be accomplished through acylation reactions using reagents like 2,3-dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib and erlotinib, which are known for their anticancer activities.

    Piperidine derivatives: Including piperidine-based pharmaceuticals like risperidone and haloperidol.

Uniqueness

3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or piperidine derivatives.

Properties

IUPAC Name

3-[1-(2,3-dichlorobenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c21-15-6-3-5-14(17(15)22)18(26)24-10-8-12(9-11-24)25-19(27)13-4-1-2-7-16(13)23-20(25)28/h1-7,12H,8-11H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBWEMXJBSVSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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